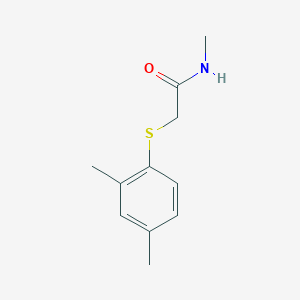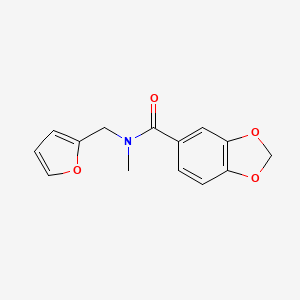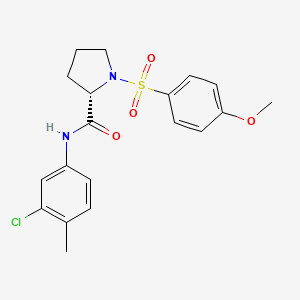![molecular formula C13H12ClNO2 B7475557 N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as CMF and has a molecular formula of C14H12ClNO2.
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation and pain. This compound may also act by blocking the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide can reduce inflammation and pain in animal models of arthritis and cancer. This compound has also been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide in lab experiments include its anti-inflammatory and analgesic properties, low toxicity profile, and ease of synthesis. However, the limitations of this compound include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound in reducing inflammation and pain.
2. Investigation of the potential of this compound as a therapeutic agent for the treatment of various inflammatory diseases such as arthritis and cancer.
3. Development of novel derivatives of N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide with improved pharmacological properties.
4. Studies to investigate the potential of this compound as a lead compound for drug development.
Conclusion:
In conclusion, N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is a promising compound with potential applications in medicine and drug development. This compound exhibits anti-inflammatory and analgesic properties and has a low toxicity profile. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is usually carried out through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with furan-2-carboxylic acid to form 2-chlorobenzyl furan-2-carboxylate. This intermediate is then reacted with methylamine to form N-methyl-2-chlorobenzyl furan-2-carboxamide, which is finally reacted with sodium hydroxide to produce N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential applications in medicine and drug development. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and cancer.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXXDIUDQBDYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)

